4-{[(isobutyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide 4-{[(isobutyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1002257
InChI: InChI=1S/C15H18N4O4S2/c1-9(2)14(20)17-15(24)16-11-4-6-12(7-5-11)25(21,22)19-13-8-10(3)23-18-13/h4-9H,1-3H3,(H,18,19)(H2,16,17,20,24)
SMILES: CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C(C)C
Molecular Formula: C15H18N4O4S2
Molecular Weight: 382.5 g/mol

4-{[(isobutyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide

CAS No.:

Cat. No.: VC1002257

Molecular Formula: C15H18N4O4S2

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

4-{[(isobutyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide -

Specification

Molecular Formula C15H18N4O4S2
Molecular Weight 382.5 g/mol
IUPAC Name 2-methyl-N-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioyl]propanamide
Standard InChI InChI=1S/C15H18N4O4S2/c1-9(2)14(20)17-15(24)16-11-4-6-12(7-5-11)25(21,22)19-13-8-10(3)23-18-13/h4-9H,1-3H3,(H,18,19)(H2,16,17,20,24)
Standard InChI Key NMQJLAITAKZPHK-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C(C)C
Canonical SMILES CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator